[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Brand Name:
Vulcanchem
CAS No.:
165065-01-0
VCID:
VC21126785
InChI:
InChI=1S/C54H64F3NO16SSi/c1-30-36(70-48(64)42(74-76(10,11)49(4,5)6)40(33-21-15-12-16-22-33)58-46(62)34-23-17-13-18-24-34)28-53(65)45(71-47(63)35-25-19-14-20-26-35)43-51(9,44(61)41(69-31(2)59)39(30)50(53,7)8)37(73-75(66,67)54(55,56)57)27-38-52(43,29-68-38)72-32(3)60/h12-26,36-38,40-43,45,65H,27-29H2,1-11H3,(H,58,62)/t36-,37-,38+,40-,41+,42+,43-,45-,51+,52-,53+/m0/s1
SMILES:
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C
Molecular Formula:
C54H64F3NO16SSi
Molecular Weight:
1100.2 g/mol
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
CAS No.: 165065-01-0
Cat. No.: VC21126785
Molecular Formula: C54H64F3NO16SSi
Molecular Weight: 1100.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 165065-01-0 |
|---|---|
| Molecular Formula | C54H64F3NO16SSi |
| Molecular Weight | 1100.2 g/mol |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C54H64F3NO16SSi/c1-30-36(70-48(64)42(74-76(10,11)49(4,5)6)40(33-21-15-12-16-22-33)58-46(62)34-23-17-13-18-24-34)28-53(65)45(71-47(63)35-25-19-14-20-26-35)43-51(9,44(61)41(69-31(2)59)39(30)50(53,7)8)37(73-75(66,67)54(55,56)57)27-38-52(43,29-68-38)72-32(3)60/h12-26,36-38,40-43,45,65H,27-29H2,1-11H3,(H,58,62)/t36-,37-,38+,40-,41+,42+,43-,45-,51+,52-,53+/m0/s1 |
| Standard InChI Key | HCWLKEZRCWJKHE-HYWITDEOSA-N |
| Isomeric SMILES | CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
| SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
| Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator